5-Bromo-2,4-dichlorobenzoic acid
Overview
Description
5-Bromo-2,4-dichlorobenzoic acid, also known as 5-BDB, is a widely used organic compound in scientific research. It is a brominated derivative of benzoic acid, and is used in a variety of applications. It is a colorless solid with a molecular weight of 307.98 g/mol and a melting point of 183-185 °C. 5-BDB has been used in a variety of scientific studies, including synthetic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1. Environmental Biodegradation
5-Bromo-2,4-dichlorobenzoic acid has been studied in the context of environmental biodegradation. Alcaligenes denitrificans NTB-1, an organism known to utilize halogenated benzoates, was found to metabolize this compound through a process of hydrolytic dehalogenation, producing less harmful compounds. This suggests potential applications in bioremediation of halogenated compounds in the environment (van den Tweel, Kok, & de Bont, 1987).
2. Pharmaceutical Synthesis
In pharmaceutical research, this compound plays a role as an intermediate in the synthesis of various drugs. For instance, it has been utilized in the development of an acyl sulfonamide anti-proliferative agent, LY573636·Na, highlighting its importance in the synthesis of complex pharmaceutical compounds (Yates, Kallman, Ley, & Wei, 2009). Additionally, it was involved in the synthesis of dapagliflozin, an antidiabetic drug (Yafei, 2011).
3. Industrial Process Development
In industrial chemistry, research has focused on the scalable and cost-effective synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy (Zhang et al., 2022).
4. Organic and Coordination Chemistry
The compound has been used in organic and coordination chemistry, particularly in the development of functionalized pyrimidines and heteroditopic ligands for metal salt binding. This indicates its versatility in creating complex molecular structures for various chemical applications (Wang et al., 2006).
5. Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activity, particularly against human lung adenocarcinoma cells (Shi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2,4-dichlorobenzoic acid is a key intermediate for the synthesis of a family of promising Sodium-glucose transport proteins (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
The compound interacts with its targets, the SGLT2 proteins, by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels . This interaction and the resulting changes contribute to its antidiabetic effects .
Biochemical Pathways
The compound affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2 proteins, it prevents glucose from being reabsorbed into the bloodstream from the kidneys, leading to the excretion of glucose through urine and a subsequent decrease in blood glucose levels .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its bioavailability would be a crucial factor in the effectiveness of the resulting medication .
Result of Action
The molecular and cellular effects of the compound’s action result in the reduction of blood glucose levels. This is achieved by inhibiting the reabsorption of glucose in the kidneys, leading to the excretion of glucose through urine .
Properties
IUPAC Name |
5-bromo-2,4-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUOPUMSIRQTGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618967 | |
Record name | 5-Bromo-2,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791137-20-7 | |
Record name | 5-Bromo-2,4-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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